Benzyl chloride
Overview
Description
Benzyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various other compounds. It is characterized by a benzene ring attached to a chloromethyl group. The presence of the chlorine atom makes it highly reactive, allowing it to participate in numerous chemical reactions, particularly those involving nucleophilic substitution.
Synthesis Analysis
The synthesis of benzyl chloride derivatives can be achieved through various methods. One approach involves the preparation of highly functionalized benzylic zinc chlorides, which are formed by reacting benzylic chlorides with zinc dust and LiCl. This method is efficient and avoids homo-coupling, making it useful for synthesizing complex molecules like papaverine . Additionally, benzyl chlorides can be used in the direct C-H bond arylation of (benzo)oxazoles, catalyzed by an NHC-Pd(II)-Im complex, to produce arylated products .
Molecular Structure Analysis
The molecular structure of benzyl chloride has been studied using electron diffraction, revealing the geometrical parameters and conformations of the molecule in the vapor phase. The bond lengths and angles are determined, providing insight into the conformational preferences of the molecule .
Chemical Reactions Analysis
Benzyl chloride undergoes various chemical reactions due to its reactivity. For instance, it can be electrocatalytically reduced in the presence of carbon dioxide, catalyzed by nickel(I)(salen), to yield carboxylic acids and substituted toluenes. The structure of the benzyl chloride influences the extent of carboxylation, with electron-withdrawing groups favoring the formation of the carboxylate . Another reaction involves the cyclopropylmethylation of benzylic chlorides with cyclopropylmethylstannane, catalyzed by gallium or indium halide, which proceeds through an ionic reaction process .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl chloride are influenced by its molecular structure. The electron diffraction studies provide valuable information on the bond lengths and angles, which are crucial for understanding the reactivity and physical properties of the molecule . Additionally, the intrinsic structure-reactivity relationships in gas-phase SN2 reactions of substituted benzyl chlorides with chloride ion have been investigated, revealing how substituents affect the reaction energetics and kinetics .
Scientific Research Applications
Chemical Intermediate in Manufacturing Benzyl chloride is primarily used as a chemical intermediate in the manufacturing of various dyes and pharmaceutical products. It also finds its application as a photographic developer. However, it is essential to note that benzyl chloride can cause severe irritation to the upper respiratory tract, skin, eyes, and mucous membranes upon acute exposure. Long-term exposure has been linked to lung damage, pulmonary edema, and central nervous system effects. Animal studies have indicated an increased incidence of benign and malignant tumors upon exposure to benzyl chloride, leading the EPA to classify it as a probable human carcinogen (Benzyl Chloride, 2019).
Quality Control in Industrial Processes In the context of industrial and pharmaceutical processes, the study of residual products is crucial to ensure the quality of compounds and minimize toxic residual products. Benzyl chloride, used as a raw material to synthesize quaternary ammonium compounds like benzalkonium chloride, may contain impurities such as benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether. High-performance liquid chromatography methods have been proposed for the separation of these compounds, emphasizing the importance of selecting benzyl chloride with lower levels of impurities to ensure the reduction of residual products in further syntheses (Prieto-Blanco, López-Mahía, & Prada-Rodríguez, 2009).
Electrochemical Reduction Studies Benzyl chloride's electrochemical reduction was explored in powder macroelectrodes made of silver, graphite, or silver/graphite mixtures. This study is significant in understanding the competitive hydrogenation and dimerization process, yielding products like toluene and bibenzyl. It was observed that silver's electrocatalytic effect significantly influences the reduction of the C-Cl bond in benzyl chloride. These findings are crucial for optimizing industrial processes involving the electrochemical reduction of benzyl chloride (Souza et al., 2015).
Mutagenicity and Exposure Studies Studies have indicated that the mutagenic activity of benzyl chloride depends on exposure conditions. Specifically, the gaseous phase of benzyl chloride may exhibit greater mutagenic activity. This insight is vital for industries where benzyl chloride is used, underlining the importance of appropriate evaluation methods for volatile compounds (Fall, Haddouk, Morin, & Forster, 2007).
Kinetics in Industrial Synthesis Understanding the kinetics of benzyl chloride production is crucial for its industrial synthesis. Studies focusing on the kinetics of thermal chlorination of toluene without a catalyst in a semi-batch reactor have provided valuable insights. These studies include the effects of temperature, pressure, the proper gas-liquid ratio, and the development of kinetic models, significantly contributing to the economical and efficient production of benzyl chloride (Noie & Jajuee, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
chloromethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMKQUNVWSEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl, Array | |
Record name | BENZYL CHLORIDE | |
Source | CAMEO Chemicals | |
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Record name | BENZYL CHLORIDE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-25-7 | |
Record name | Benzene, (chloromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25703-25-7 | |
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DSSTOX Substance ID |
DTXSID0020153 | |
Record name | Benzyl chloride | |
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Molecular Weight |
126.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl chloride appears as a colorless liquid with an irritating odor. Toxic by inhalation and skin absorption. Flash point 153 °F. Slightly soluble in water. Corrosive to metals and tissue. A lachrymator. Density 9.2 lb /gal., Liquid, Colorless to slightly yellow liquid with a pungent, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent, aromatic odor. | |
Record name | BENZYL CHLORIDE | |
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Record name | Benzene, (chloromethyl)- | |
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Record name | BENZYL CHLORIDE | |
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Record name | BENZYL CHLORIDE | |
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Record name | Benzyl chloride | |
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Boiling Point |
354 °F at 760 mmHg (EPA, 1998), 174 °C, BP: 99 °C at 62 mm Hg, 179 °C, 354 °F | |
Record name | BENZYL CHLORIDE | |
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Record name | BENZYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | BENZYL CHLORIDE | |
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URL | https://www.osha.gov/chemicaldata/15 | |
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Record name | Benzyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |
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Flash Point |
153 °F (EPA, 1998), 153 °F, 153 °F (67 °C) (closed cup), 74 °C (open cup), 67 °C c.c. | |
Record name | BENZYL CHLORIDE | |
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Record name | BENZYL CHLORIDE | |
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Record name | BENZYL CHLORIDE | |
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URL | https://www.osha.gov/chemicaldata/15 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Benzyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
Reaction (NTP, 1992), In water, 525 mg/L at 25 °C, Miscible with ethanol, ethyl ether, chloroform; slightly soluble in carbon tetrachloride, Miscible in most organic solvents, Soluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%), Solubility in water, g/100ml:, 0.05% | |
Record name | BENZYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2602 | |
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Record name | BENZYL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Benzyl chloride | |
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URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1004 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1, 1.10 | |
Record name | BENZYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/2602 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZYL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | BENZYL CHLORIDE | |
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URL | https://www.osha.gov/chemicaldata/15 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Benzyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.36 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4 | |
Record name | BENZYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/2602 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZYL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/15 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 71.6 °F (EPA, 1998), 1.23 [mmHg], VP: 1 Pa at -34 °C; 10 Pa at -11 °C; 100 Pa at 17.7 °C; 1 kPa at 55.4 °C; 10 kPa at 106.3 °C; 100 kPa at 178.9 °C, 1.23 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 120, 1 mmHg | |
Record name | BENZYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2602 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzyl chloride | |
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URL | https://haz-map.com/Agents/305 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/15 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Benzyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Benzyl chloride is sold in two quality grades, identified as ''benzyl chloride, pure'' and ''benzyl chloride, pure and stabilized''. Their assay is in both cases > 99 %. Impurities include benzal chloride, toluene, chlorotoluene, chlorobenzene, and hydrogen chloride., Benzyl chloride available in the USA ... has maximum of 1.0% benzal chloride, chlorotoluenes and toluene. ... One stabilized grade of benzyl chloride contained a fixed amount of sodium carbonate solution or propylene oxide., Benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether are compounds that may be found as impurities in technical benzyl chloride. | |
Record name | BENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Benzyl Chloride | |
Color/Form |
Colorless to slightly yellow liquid | |
CAS RN |
100-44-7 | |
Record name | BENZYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2602 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZYL CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83H19HW7K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/15 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Toluene, alpha-chloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/XS882F48.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-54 to -45 °F (EPA, 1998), -39.4 °C, MP: -48 to -43 °C. Specific gravity: 1.100 at 20 °C/20 °C. Rapidly decomposes when heated in the presence of iron, ~-43 °C, -38 °F | |
Record name | BENZYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2602 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/15 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Benzyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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